(Chloromethyl)cyclobutane
Overview
Description
(Chloromethyl)cyclobutane is a chemical compound with the molecular formula C5H9Cl . It has an average mass of 104.578 Da and a monoisotopic mass of 104.039276 Da .
Synthesis Analysis
The synthesis of cyclobutane derivatives has been a topic of interest in recent years. Bicyclobutanes, which are similar to (Chloromethyl)cyclobutane, have been synthesized and studied for over 50 years . New approaches for preparing, functionalizing, and using Bicyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses .
Molecular Structure Analysis
The molecular structure of (Chloromethyl)cyclobutane consists of a cyclobutane ring with a chloromethyl group attached . Cyclobutane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .
Chemical Reactions Analysis
Cyclobutane derivatives, including (Chloromethyl)cyclobutane, have unique chemical properties due to their strained ring structure . They have been studied extensively for their high strain energy and potential as bioisosteres .
Physical And Chemical Properties Analysis
(Chloromethyl)cyclobutane is a cycloalkane derivative. Cycloalkanes, including cyclobutane, are typically colorless gases under standard conditions of temperature and pressure . They exhibit a mildly sweet odor, similar to that of other cycloalkanes .
Scientific Research Applications
Bioactive Compounds and Drug Candidates
(Chloromethyl)cyclobutane, a compound related to cyclobutane-containing alkaloids, has been identified in various natural sources and synthetic compounds. Research indicates that these compounds exhibit antimicrobial, antibacterial, anticancer, and other biological activities. Cyclobutanes are increasingly used in medicinal chemistry due to their unique structural properties, which contribute to favorable pharmacological characteristics. These include preventing cis/trans-isomerization, increasing metabolic stability, and filling hydrophobic pockets (Dembitsky, 2007); (Kolk et al., 2022).
Synthetic Approaches and Chemical Properties
The synthesis of 2,4-methanoproline analogues, which involves a two-step approach including 3-(chloromethyl)cyclobutanone, highlights the versatility of (chloromethyl)cyclobutane in organic synthesis. The key step here involves the reversible addition of hydrogen cyanide onto imines, facilitating the synthesis of complex organic compounds (Rammeloo et al., 2002).
Photocycloaddition and Catalysis
Photocycloaddition of certain compounds to (chloromethyl)cyclobutane derivatives has been employed for the efficient and stereoselective synthesis of cyclobutane and cyclobutene derivatives. This technique showcases the application of (chloromethyl)cyclobutane in complex organic syntheses (Alibés et al., 2003). Additionally, tandem catalysis involving cyclobutanes offers a route to complex molecules with pharmaceutical potential, demonstrating the importance of cyclobutane derivatives in medicinal chemistry (Pagar & RajanBabu, 2018).
Safety And Hazards
The safety data sheet for (Chloromethyl)cyclobutane suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Cyclobutane derivatives, including (Chloromethyl)cyclobutane, have been gaining attention in recent years due to their unique structures and potential applications . They have been studied extensively for their high strain energy and potential as bioisosteres . This suggests that there may be future research directions exploring the synthesis, functionalization, and applications of these compounds .
properties
IUPAC Name |
chloromethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVRMTUUKBEVAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634228 | |
Record name | (Chloromethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)cyclobutane | |
CAS RN |
78415-89-1 | |
Record name | (Chloromethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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